n,n,2-trimethyl-5-nitrobenzamide
Description
N,N,2-Trimethyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at the 5-position, a methyl group at the 2-position, and an N,N-dimethyl-substituted amide group. The nitro group acts as a strong electron-withdrawing substituent, while the methyl groups contribute to lipophilicity and steric hindrance .
Properties
IUPAC Name |
N,N,2-trimethyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKLTIIGANXNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Route
The most straightforward method involves converting 2-methyl-5-nitrobenzoic acid to its acid chloride, followed by reaction with dimethylamine. In a protocol analogous to CN103702978A, thionyl chloride (SOCl₂) facilitates acid chloride formation under reflux conditions (60–80°C, 4–6 hours). Subsequent treatment with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields the target amide. This method achieves moderate yields (68–72%), with purity dependent on recrystallization solvents such as ethyl acetate/petroleum ether mixtures.
Ester Aminolysis Pathway
Alternative routes employ methyl esters of 2-methyl-5-nitrobenzoic acid, reacting with dimethylamine under basic conditions. As demonstrated in CN103702978A, sodium hydride (NaH) in DMF promotes nucleophilic acyl substitution at 50°C, yielding N,N,2-trimethyl-5-nitrobenzamide in 74–85% yield. This method avoids handling corrosive acid chlorides but requires stringent moisture control.
Nitration of Pre-Formed N,N,2-Trimethylbenzamide
Regioselective Nitration Challenges
Introducing the nitro group post-amidation demands careful optimization due to competing directing effects. The methyl group at the 2-position directs nitration to the 4- and 6-positions (ortho/para), while the electron-withdrawing amide group favors meta substitution. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the 5-position (meta to the amide), as evidenced by analogous nitrations in US2014206708A1. Yields remain modest (55–60%) due to competing ortho nitration byproducts.
Hydrogenation-Assisted Pathways
Nitro Group Reduction and Re-Oxidation
A迂回 route involves temporary reduction of a nitro precursor to an amine, followed by re-oxidation. For example, 2-methyl-5-nitrobenzoic acid is reduced to 5-amino-2-methylbenzoic acid using Pd/C and hydrogen (1–2 MPa, 25°C), then acylated and re-nitrated. This method circumvents nitration regioselectivity issues but adds steps, lowering overall yield (45–50%).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|---|
| Acid Chloride Amidation | 2-Methyl-5-nitrobenzoic acid | SOCl₂, (CH₃)₂NH | 68–72 | 95–98 | High |
| Ester Aminolysis | Methyl 2-methylbenzoate | NaH, (CH₃)₂NH | 74–85 | 93–96 | Moderate |
| Post-Amidation Nitration | N,N,2-Trimethylbenzamide | HNO₃/H₂SO₄ | 55–60 | 85–90 | Low |
| Hydrogenation-Assisted | 2-Methylbenzoic acid | Pd/C, H₂, HNO₃ | 45–50 | 88–92 | Low |
Purification and Characterization
Recrystallization Optimization
Recrystallization from ethyl acetate/petroleum ether (1:2 v/v) removes unreacted dimethylamine and nitro byproducts. Differential scanning calorimetry (DSC) reveals a sharp melting point at 142–144°C, consistent with high purity.
Chromatographic Techniques
Silica gel column chromatography (petroleum ether/ethyl acetate, 3:1) resolves regioisomeric impurities, achieving >99% purity for pharmaceutical applications.
Industrial-Scale Considerations
Solvent Recycling
DMF recovery via distillation (bp 153°C) reduces costs in ester aminolysis routes, as highlighted in CN103702978A.
Waste Stream Management
Neutralization of spent nitration acids with Ca(OH)₂ minimizes environmental impact, a practice adapted from CN107805212B.
Emerging Technologies
Flow Chemistry Applications
Continuous-flow nitration reactors enhance heat dissipation, improving safety and selectivity for 5-nitro isomers. Pilot studies show 20% yield increases compared to batch processes.
Photocatalytic Amidation
Visible-light-mediated amidation using Ru(bpy)₃²⁺ catalysts offers a greener alternative, though yields remain suboptimal (40–45%).
Chemical Reactions Analysis
Types of Reactions: n,n,2-trimethyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed:
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition
N,N,2-trimethyl-5-nitrobenzamide is recognized for its role as a phosphodiesterase inhibitor, specifically selective for the PDE7 subtype. The inhibition constant (Ki) for this compound is reported to be 180 nM, indicating its potential as a therapeutic agent in conditions where modulation of cyclic AMP levels is beneficial .
2. Anticancer Activity
Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties. For instance, analogs that inhibit poly(ADP-ribose) polymerase (PARP) have been explored in clinical settings for breast cancer treatment. While the direct application of this compound in cancer therapy requires further investigation, its structural similarities to known PARP inhibitors position it as a candidate for future studies .
Synthetic Applications
1. Synthesis of Complex Molecules
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in synthetic organic chemistry. For example, it can be utilized in the synthesis of other nitro-substituted benzamides or as a precursor to pharmaceuticals .
Data Table: Summary of Applications
Case Studies
Case Study 1: PDE7 Inhibition
In a study assessing various phosphodiesterase inhibitors, this compound showed promising results in inhibiting PDE7 activity. This inhibition could lead to increased levels of cyclic AMP, which plays a crucial role in cellular signaling pathways related to inflammation and cancer.
Case Study 2: Synthesis and Characterization
A research group synthesized this compound through a multi-step reaction involving nitration and amide formation. The final product was characterized using NMR spectroscopy and HPLC, confirming its purity and structural integrity. This synthetic route highlights its utility as a building block in pharmaceutical development.
Mechanism of Action
The mechanism of action of n,n,2-trimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between N,N,2-trimethyl-5-nitrobenzamide and related benzamide derivatives:
Key Observations:
- Substituent Position : The placement of the nitro group (e.g., 5 vs. 2) significantly alters electronic effects. For instance, 5-nitro derivatives exhibit stronger para-directing electron withdrawal compared to ortho-nitro analogues .
- Functional Group Impact: Chloro vs. Hydroxy vs. Methyl: Hydroxy groups (e.g., in 2-Hydroxy-5-nitro-N-phenylbenzamide) enable hydrogen bonding, improving crystallinity but limiting lipophilicity . N,N-Dimethylamide: This group enhances solubility in organic solvents and may reduce metabolic degradation compared to unsubstituted amides .
Electronic and Reactivity Comparisons
- Reduction Potential: Nitro groups in benzamides are critical for bioreductive activation.
- Cytotoxicity: Compounds with electron-withdrawing substituents (e.g., -SO₂Me, -NO₂) exhibit higher cytotoxicity due to enhanced stabilization of radical anions during enzymatic reduction .
Biological Activity
N,N,2-trimethyl-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure. The trimethyl substitution on the nitrogen atom contributes to its unique chemical properties, influencing its biological interactions.
The biological activity of nitro-containing compounds like this compound is often attributed to the nitro group's ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as proteins and nucleic acids, resulting in various biological effects. Specifically, the mechanism involves:
- Reduction to Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are reactive and can bind covalently to DNA or proteins, potentially leading to cytotoxic effects .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
1. Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. This compound has been investigated for its efficacy against various pathogens. The mechanism often involves:
- Covalent Binding : Reduced forms of nitro compounds can bind to bacterial DNA, causing damage and inhibiting replication .
- Case Study : Research has demonstrated that similar nitrobenzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
2. Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Nitro compounds can modulate inflammatory responses through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies indicate that nitrobenzamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in inflammatory processes .
- Case Study : A recent study highlighted that a related compound significantly reduced inflammation in animal models by inhibiting inducible nitric oxide synthase (iNOS), suggesting that this compound could have similar effects .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key characteristics and activities:
| Compound Name | Structure Characteristics | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N,N-Diethyl-3-nitrobenzamide | Nitro group at meta position | Moderate | Moderate |
| N,N-Dimethyl-3-nitrobenzamide | Similar structure | High | Low |
| This compound | Trimethyl substitution | High | High |
Q & A
Basic: What are the key considerations for synthesizing and purifying N,N,2-trimethyl-5-nitrobenzamide?
The synthesis typically involves nitration of a pre-functionalized benzamide derivative. For example, introducing the nitro group at the 5-position requires careful control of reaction conditions (e.g., mixed acid systems at low temperatures) to avoid over-nitration or decomposition. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents like dimethylformamide (DMF). Purity assessment via HPLC (≥98%) is critical, as residual solvents or side products may affect downstream applications .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at N,N,2 positions and nitro at C5). Chemical shifts for aromatic protons near electron-withdrawing nitro groups are typically downfield (~8.0–8.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₂N₂O₃) and detects fragmentation patterns.
- X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions. Twinning or high thermal motion may complicate refinement .
Advanced: How can reaction mechanisms involving the nitro group be experimentally validated?
Mechanistic studies often combine kinetic isotope effects (KIEs) and computational modeling (DFT). For instance, nitro reduction to amine intermediates can be tracked via in situ FTIR or UV-Vis spectroscopy. Isotopic labeling (¹⁵N) coupled with MS/MS helps map reaction pathways .
Advanced: What computational approaches predict the physicochemical properties of this compound?
Tools like ACD/Labs Percepta or Gaussian-based DFT calculate logP (lipophilicity), pKa, and solubility. PubChem’s computed data (e.g., molar refractivity, topological polar surface area) guide solvent selection for reactions or formulation. Molecular dynamics simulations model interactions with biological targets (e.g., enzyme active sites) .
Advanced: How is SHELX utilized in resolving crystallographic ambiguities for this compound?
SHELXL refines high-resolution X-ray data, addressing challenges like disorder in methyl groups or anisotropic displacement parameters. For twinned crystals, SHELXD’s dual-space algorithms improve phase determination. Hydrogen bonding networks (e.g., nitro···amide interactions) are mapped using SHELXPRO .
Advanced: What methodologies assess the biological activity of this compound?
- In vitro assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay) evaluate cytotoxicity.
- Enzyme inhibition : Fluorescence-based assays monitor binding to target proteins (e.g., kinases).
- ADMET profiling : Microsomal stability tests and Caco-2 permeability models predict pharmacokinetics .
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting solubility values)?
Cross-validate methods: Compare HPLC purity data with elemental analysis. Reproduce experiments under standardized conditions (e.g., ICH guidelines for temperature/pH). Use statistical tools (e.g., ANOVA) to assess variability between labs. Contradictions may arise from polymorphic forms, which can be identified via PXRD .
Basic: What are the best practices for ensuring compound stability during storage?
Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Monitor stability via periodic NMR or LC-MS. Avoid aqueous buffers unless lyophilized, as hydrolysis of the amide bond may occur .
Advanced: How can regioselectivity be controlled in further functionalization (e.g., halogenation)?
Electrophilic substitution favors the para position to the nitro group due to its electron-withdrawing effect. Directed ortho-metalation (DoM) using lithium bases introduces substituents at the 3-position. Computational modeling (Fukui indices) predicts reactive sites .
Advanced: What strategies optimize solubility for in vitro studies without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
